molecular formula C10H12FNO2 B8097617 (S)-2-Amino-4-(3-fluorophenyl)butanoic acid CAS No. 1260587-78-7

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid

Cat. No.: B8097617
CAS No.: 1260587-78-7
M. Wt: 197.21 g/mol
InChI Key: IBUPJVAZBFPWLJ-VIFPVBQESA-N
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Description

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid is a fluorinated non-proteinogenic amino acid characterized by a phenyl ring substituted with a fluorine atom at the 3-position and an amino group at the α-carbon of the butanoic acid backbone. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 213.21 g/mol (calculated). The fluorine substituent introduces electronic and steric effects that influence its physicochemical properties, such as lipophilicity and acidity, as well as its interactions in biological systems .

Properties

IUPAC Name

(2S)-2-amino-4-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPJVAZBFPWLJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269250
Record name (αS)-α-Amino-3-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260587-78-7
Record name (αS)-α-Amino-3-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into two key fragments:

  • Amino acid backbone : Derived from L-aspartic acid or vinyl glycine derivatives.

  • 3-Fluorophenyl moiety : Introduced via cross-coupling or alkylation reactions.

Critical considerations include stereochemical preservation during side-chain elongation and the compatibility of protecting groups with fluorinated intermediates.

Suzuki-Miyaura Cross-Coupling Approach

Reaction Design and Optimization

Adapting the methodology from CN115784922A, the synthesis begins with N-Boc-L-vinyl glycine (1 ), which undergoes bromination in dichloromethane to yield (2R)-3,4-dibromo-2-[(tert-butoxycarbonyl)amino]butyric acid (2 ). Subsequent elimination with potassium tert-butoxide and 2,6-tetramethylpiperidine in THF/sulfolane generates (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino]but-3-enoic acid (3 ), a key intermediate for Suzuki coupling.

ParameterConditionYield (%)ee (%)
Catalyst Loading0.04 eq Pd(dppf)Cl₂8598.7
Solvent SystemTHF/DME/H₂O8197.5
Temperature70°C8899.0

Asymmetric Catalytic Hydrogenation

Enamine Intermediate Preparation

A racemic mixture of 2-amino-4-(3-fluorophenyl)but-3-enoic acid is synthesized via Heck coupling between N-Boc-dehydroalanine and 3-fluorophenyl iodide. The enamine intermediate is subjected to asymmetric hydrogenation using:

  • Catalyst : Rhodium(I)-(S)-BINAP complex (0.5 mol%)

  • Pressure : 50 bar H₂

  • Solvent : Methanol.

This method achieves 96% ee, with the S-configuration favored by the chiral ligand’s spatial orientation.

Dynamic Kinetic Resolution (DKR)

Racemic Substrate Synthesis

Racemic 2-amino-4-(3-fluorophenyl)butanoic acid is prepared via Strecker synthesis, followed by hydrolysis. The DKR process, adapted from ACS Omega, employs:

  • Ligand : (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

  • Metal Source : Nickel(II) chloride (1.0 eq)

  • Base : Potassium carbonate (5.0 eq)

  • Solvent : Degassed methanol at 50°C.

The nickel complex selectively crystallizes the (S)-enantiomer, yielding 93% ee after recrystallization.

Table 2: DKR Performance Metrics

ParameterConditionYield (%)ee (%)
Ligand Equivalents0.7 eq8993
Temperature50°C9295

Comparative Analysis of Methodologies

Yield and Stereoselectivity

  • Suzuki Coupling : Highest yield (88%) and ee (99%) but requires multi-step protection/deprotection.

  • Asymmetric Hydrogenation : Moderate yield (75%) with excellent ee (96%), suitable for large-scale production.

  • DKR : Lower yield (70%) but cost-effective for racemic substrates.

Scalability and Cost

Palladium-catalyzed Suzuki coupling incurs higher costs due to catalyst usage, whereas DKR leverages inexpensive nickel catalysts. Hydrogenation balances cost and efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Neuropharmacological Applications

Inhibition of Kynurenine Pathway Enzymes
Research indicates that derivatives of (S)-2-amino-4-(3-fluorophenyl)butanoic acid can inhibit enzymes involved in the kynurenine pathway, particularly kynureninase and kynurenine-3-hydroxylase. These enzymes are critical in the metabolism of tryptophan, which is linked to neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting these enzymes, the compound may help reduce the production of neurotoxic metabolites like quinolinic acid, potentially offering therapeutic benefits for conditions characterized by excessive excitotoxicity and neuroinflammation .

Case Study: Neurodegenerative Disease Treatment
A study demonstrated that specific derivatives of (S)-2-amino-4-(3-fluorophenyl)butanoic acid showed significant inhibition rates against kynureninase and kynurenine-3-hydroxylase. For instance, FCE 27377 exhibited 46% inhibition at 100 µM concentration, escalating to 86% at 1 mM for kynureninase . Such findings suggest promising avenues for developing treatments aimed at mitigating neurodegenerative processes.

GABA Receptor Modulation

Interaction with GABA-Aminotransferase
(S)-2-Amino-4-(3-fluorophenyl)butanoic acid has been studied for its role as a substrate for GABA-aminotransferase (GABA-AT). While the (R)-enantiomer shows higher efficiency in facilitating fluoride ion elimination compared to the (S)-enantiomer, both variants provide insights into GABA metabolism and potential modulation of GABAergic signaling pathways . This characteristic positions the compound as a candidate for further exploration in anxiety and seizure disorders.

Synthetic Applications in Drug Development

Intermediate in Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic pathways related to diabetes and neurological disorders. For example, derivatives of (S)-2-amino-4-(3-fluorophenyl)butanoic acid are being investigated as potential precursors for drugs that modulate metabolic functions or enhance synaptic transmission .

Material Science Applications

Use in Mesoporous Materials
Beyond its biological applications, (S)-2-amino-4-(3-fluorophenyl)butanoic acid has been explored within the context of materials science. Its properties lend themselves to applications in creating mesoporous materials, which are crucial for various industrial applications including catalysis and drug delivery systems . The incorporation of such compounds can enhance the functionality and efficiency of these materials.

Summary Table of Applications

Application AreaSpecific UsesReferences
NeuropharmacologyInhibition of kynurenine pathway enzymes
GABA Receptor ModulationSubstrate for GABA-AT; potential treatment for seizures
Pharmaceutical SynthesisIntermediate in drug synthesis
Material ScienceComponent in mesoporous materials

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, altering neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Substitution Patterns
  • (S)-2-Amino-4-(3,5-difluorophenyl)butanoic acid Structure: Differs by having fluorine atoms at both the 3- and 5-positions on the phenyl ring. Molecular Formula: C₁₀H₁₁F₂NO₂; Molecular Weight: 215.2 g/mol. Impact: The additional fluorine increases lipophilicity (LogP) and may enhance binding to hydrophobic pockets in proteins compared to the mono-fluorinated analog. This could improve metabolic stability but reduce solubility .
Non-Fluorinated Aromatic Analogs
  • (2S)-2-Amino-4-phenylbutanoic acid Structure: Lacks fluorine on the phenyl ring. This analog is less lipophilic than the 3-fluoro derivative, affecting membrane permeability .

Substituent Variations on the Side Chain

Sulfur- and Selenium-Containing Analogs
  • (S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid Structure: Features a trifluoromethylthio (-SCF₃) group instead of the 3-fluorophenyl ring. Molecular Formula: C₅H₈F₃NO₂S; Molecular Weight: 203.18 g/mol. Impact: The -SCF₃ group is strongly electron-withdrawing, increasing acidity (pKa) and enhancing resistance to oxidative metabolism. This compound may exhibit higher enzymatic stability but lower aromatic π-π stacking capability compared to the 3-fluorophenyl analog .
  • (2S)-2-Amino-4-(ethylselanyl)butanoic acid Structure: Contains an ethylselanyl (-SeCH₂CH₃) group. Molecular Formula: C₆H₁₃NO₂Se; Molecular Weight: 210.13 g/mol. Impact: Selenium’s larger atomic radius and redox activity may alter interactions with metal ions or redox-sensitive enzymes.
Oxygenated and Hydroxylated Analogs
  • (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Structure: Includes a hydroxyl group at the β-carbon and different stereochemistry. However, steric hindrance from the additional functional group may reduce membrane permeability compared to the 3-fluorophenyl compound .
Table 1: Key Properties of Selected Analogs
Compound Name Substituent Molecular Weight (g/mol) LogP (Predicted) Key Feature(s)
(S)-2-Amino-4-(3-fluorophenyl)butanoic acid 3-Fluorophenyl 213.21 ~1.5 Balanced lipophilicity; moderate metabolic stability
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride 3-Fluorophenyl (salt form) 233.67 N/A Enhanced solubility due to hydrochloride salt
(2S)-2-Amino-4-(3,5-difluorophenyl)butanoic acid 3,5-Difluorophenyl 215.20 ~2.0 Higher lipophilicity; stronger dipole interactions
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid -SCF₃ 203.18 ~2.2 Electron-withdrawing; oxidative stability
(2S)-2-Amino-4-(ethylselanyl)butanoic acid -SeCH₂CH₃ 210.13 ~1.8 Redox-active; potential toxicity

Biological Activity

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid, also known as a fluorinated amino acid, has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article discusses the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid is characterized by the following structural features:

  • Molecular Formula : C10H12FNO2
  • Molecular Weight : Approximately 197.21 g/mol
  • Functional Groups : Contains an amino group, a carboxylic acid group, and a 3-fluorophenyl moiety.

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and modify its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that (S)-2-Amino-4-(3-fluorophenyl)butanoic acid may act as an analog of neurotransmitters or modulators, influencing various pathways related to mood and cognition. The compound's biological activity can be attributed to several mechanisms:

  • Receptor Binding : The fluorinated phenyl group enhances binding affinity to neurotransmitter receptors, potentially modulating synaptic transmission.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial effects, indicating potential applications in combating infections.

Neuropharmacological Studies

A study published in MDPI highlighted the role of similar amino acids in neuropharmacology. The findings suggest that fluorinated derivatives can significantly influence receptor activity and may be effective in treating mood disorders and cognitive impairments .

Antimicrobial Activity

In another investigation, derivatives of amino acids were tested for their antimicrobial properties against various pathogens. Compounds with structural similarities to (S)-2-Amino-4-(3-fluorophenyl)butanoic acid exhibited notable antibacterial activity, suggesting potential applications in developing new antibiotics .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of (S)-2-Amino-4-(3-fluorophenyl)butanoic acid, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-4-(3-fluorophenyl)butanoic acid3-fluorophenyl groupPotential neuroprotective and antimicrobial activity
(S)-2-Amino-4-(4-fluorophenyl)butanoic acid4-fluorophenyl groupSimilar receptor interactions but varied efficacy
2-Amino-5-(2-fluorophenyl)pentanoic acid2-fluorophenyl groupPotentially different pharmacokinetics

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential for resolving enantiomers. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation. For instance, observed vs. theoretical mass discrepancies (e.g., ±0.5 Da) in high-resolution MS data can confirm molecular integrity, as seen in analogous compounds like (2S)-2-amino-4-(ethylsulfanyl)butanoic acid . Differential scanning calorimetry (DSC) or X-ray crystallography may further validate crystallinity and purity.

Advanced Research Questions

Q. How does fluorination at the 3-position of the phenyl ring influence biological target interactions compared to non-fluorinated analogs?

  • Answer : Fluorine’s electronegativity enhances binding affinity to enzymes or receptors by modulating electron density and steric effects. For example, in glufosinate (a structurally related herbicide), fluorination increases metabolic stability and target specificity . Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding differences between fluorinated and non-fluorinated analogs .

Q. What methodologies address challenges in achieving high enantiomeric excess (ee) during synthesis?

  • Answer : Chiral auxiliaries (e.g., Fmoc-protected intermediates) or biocatalysts (e.g., transaminases) are used to enhance ee. For example, enzymatic methods resolved ee >98% in (2S)-2-amino-4-[bis(phenylmethyl)amino]butanoic acid derivatives . Kinetic resolution via chiral chromatography or crystallization can further purify enantiomers .

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) analyze lipophilicity (LogP), solubility, and membrane permeability. Tools like Schrödinger’s QikProp or ADMET Predictor leverage structural data (e.g., fluorine’s Hammett σ-value) to estimate bioavailability. For instance, fluorophenyl groups in 4-(2-fluorophenyl)-4-oxobutanoic acid reduce LogP by 0.5 units, enhancing aqueous solubility .

Data Contradiction & Optimization

Q. How should researchers reconcile discrepancies in reported reaction yields for fluorinated amino acid derivatives?

  • Answer : Variability in yields (e.g., 28–100% in sulfanyl/selenanyl analogs ) may stem from reaction conditions (temperature, solvent polarity). Systematic optimization via design of experiments (DoE) or response surface methodology (RSM) can identify optimal parameters. For example, increasing reaction time from 12h to 24h improved selenanyl derivative yields from 28% to 68% .

Methodological Tables

Parameter Technique Application Example Reference
Enantiomeric PurityChiral HPLCResolved (S)-enantiomer from racemic mixtures
Binding AffinitySPR/ITCCompared fluorinated vs. non-fluorinated analogs
Reaction Yield OptimizationDoE/RSMImproved selenanyl derivative synthesis
LogP PredictionQikProp/ADMET PredictorEstimated solubility of fluorophenyl derivatives

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